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Compound of Interest |

Compound Name: 4,4'-Diaminobenzophenone
CAS No.: 611-98-3
Cat. No.: B1212843
- 7

Executive Summary

4,4'-Diaminobenzophenone (DABP) (CAS: 611-98-3) is a symmetric aromatic ketone
featuring two para-substituted amine groups. It serves as a critical monomer in the synthesis of
high-performance polyimides and polyamides, providing thermal stability and mechanical
rigidity.

This guide provides a definitive reference for the spectroscopic identification of DABP. It
synthesizes experimental data for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy
(IR), and Mass Spectrometry (MS). The protocols and data interpretations below are designed
to distinguish DABP from its mono-substituted analogs and synthesis intermediates (e.g., 4,4'-
dinitrobenzophenone).

Molecular Profile & Properties[1][2][3][4]
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Property Data
IUPAC Name Bis(4-aminophenyl)methanone
C
H
Molecular Formula
N
O
Molecular Weight 212.25 g/mol
Appearance Yellow to brown crystalline solid
Melting Point 243-247 °C

Soluble in DMSO, DMF, hot ethanol; slightly

Solubilit
Y soluble in water.[1]

Nuclear Magnetic Resonance (NMR)

Spectroscopy|[5][6][7][8]
Experimental Rationale

Due to the symmetry of the molecule (

point group), the NMR spectra are simpler than the carbon count suggests. DMSO-d

is the solvent of choice due to the compound's polarity and the ability of DMSO to slow proton
exchange, often allowing for the resolution of the amine protons as distinct peaks rather than a
washed-out broad band.

H NMR Data (400 MHz, DMSO-d )

The spectrum exhibits an AA'BB' splitting pattern characteristic of para-substituted benzene
rings.
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Chemical Shift
( L . . Structural
Multiplicity Integration Assignment
Context
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(exchangeable).
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6.55 - 6.60 Doublet (d) 4H NH electron-donating
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Deshielded by
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7.40-7.55 Doublet (d) 4H ] ]
C=0) withdrawing
carbonyl.

Coupling Constant (

): Typical ortho-coupling

Hz.

C NMR Data (100 MHz, DMSO-d )

The symmetry results in only 5 unique carbon signals for a 13-carbon molecule.
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Chemical Shift (

Carbon Type Assignment
» Ppm)
Ortho to -NH
1125 CH (Aromaitic)
(Electron rich)
125.8 C (Quaternary) Ipso to C=0
132.2 CH (Aromatic) Ortho to C=0
Ipso to -NH
153.1 C (Quaternary)
(Deshielded by N)
192.5 C=0 (Ketone) Carbonyl carbon (Conjugated)

Infrared Spectroscopy (FT-IR)
Vibrational Analysis

The IR spectrum is dominated by the interplay between the electron-donating amine and the
electron-withdrawing carbonyl. This "push-pull" system lowers the carbonyl stretching

frequency via resonance.

Key Absorption Bands (KBr Pellet)
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Wavenumber (cm

Functional Group Vibrational Mode Notes
)
] ) Doublet (Asymmetric

3350 — 3450 Primary Amine N-H Stretch ]
& Symmetric).
Shifted lower than

1590 — 1610 Ketone C=0 Stretch typical ketones (1715)
due to conjugation.

o "Breathing" modes of

1510 - 1570 Aromatic Ring C=C Stretch )
the benzene ring.
Strong band

1280 — 1310 Aryl Amine C-N Stretch characteristic of
aromatic amines.
Diagnostic for para-

820 — 840 Arene C-H Bend (oop)

substitution.

Mass Spectrometry (EI-MS)[9]
Fragmentation Logic

Under Electron lonization (70 eV), DABP shows a stable molecular ion due to its aromaticity.

The primary fragmentation pathway involves

-cleavage adjacent to the carbonyl group.

Fragmentation Pathway Diagram
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Figure 1: Primary fragmentation pathway of 4,4'-Diaminobenzophenone under El conditions.
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Mass Spectrum Data Table

m/z Intensity lon Identity Mechanism
212 60-90% M] Molecular lon
[C
Base Peak (Acylium
120 100% H , (Acy
ion)
NO]J
[C
H Loss of CO from m/z
92 40-60%
120
N]
[C
H Ring contraction/Loss
65 15-25%
of HCN

Experimental Protocols
Sample Preparation for NMR

o Objective: Obtain high-resolution spectra without exchange broadening.
» Protocol:

o Weigh 10-15 mg of dry DABP solid.

o Add 0.6 mL of DMSO-d

(99.9% D).

o Sonicate for 30 seconds to ensure complete dissolution (DABP dissolves readily in
DMSO).
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o Transfer to a clean 5 mm NMR tube.
o Note: Avoid CDCI

if possible, as solubility is lower and amine protons may broaden or disappear due to
exchange.

Synthesis & Purification Workflow (Reduction Route)

Researchers often synthesize DABP from 4,4'-dinitrobenzophenone. The following workflow
ensures high purity suitable for spectroscopic validation.

Precursor:

4,4'-Dinitrobenzophenone

Reduction
(H2/Pd-C or Fe/HCI)
Reflux in Ethanol

l

Workup
Filter Catalyst -> Neutralize -> Precipitate

Crude Yield ~90%

Recrystallization
Solvent: Water/Ethanol (1:1)

Target Purity >98%

Validation
(MP: 243-247°C, NMR check)
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Click to download full resolution via product page
Figure 2: Standard workflow for the synthesis and purification of DABP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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